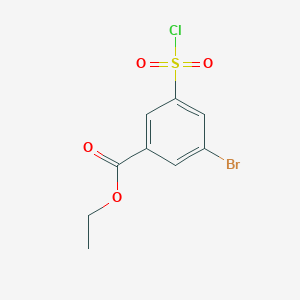
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide, also known as DTTCA, is a novel organic compound that has been synthesized for scientific research purposes. DTTCA has gained attention due to its potential applications in various fields, including material science, chemistry, and biology.
Applications De Recherche Scientifique
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide has shown potential applications in various scientific research fields, including material science, chemistry, and biology. In material science, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide can be used as a building block for the synthesis of organic semiconductors, which can be applied in the development of electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). In chemistry, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide can be used as a reagent for the synthesis of various organic compounds, including heterocycles and biologically active molecules. In biology, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide has shown potential as an anticancer agent and a modulator of the immune system.
Mécanisme D'action
The mechanism of action of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide is not fully understood. However, studies have shown that N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide can inhibit the proliferation of cancer cells by inducing apoptosis, a programmed cell death process. N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide can also modulate the immune system by activating T cells and suppressing the activity of regulatory T cells.
Biochemical and Physiological Effects:
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide has been shown to have low toxicity and good biocompatibility. In vitro studies have shown that N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide can inhibit the proliferation of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide has also been shown to modulate the immune system by activating T cells and suppressing the activity of regulatory T cells. In vivo studies have shown that N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide can inhibit tumor growth in mice.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide has several advantages for lab experiments. It is easy to synthesize, has high purity, and has low toxicity. N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide can also be easily modified to obtain derivatives with different properties. However, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide has some limitations. It is not soluble in water, which can limit its applications in biological studies. N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide is also relatively new, and more studies are needed to fully understand its properties and potential applications.
Orientations Futures
There are several future directions for N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide research. First, more studies are needed to fully understand the mechanism of action of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide, especially in the context of cancer and immune modulation. Second, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide derivatives with different properties can be synthesized and tested for their potential applications in various fields. Third, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide can be incorporated into nanomaterials to enhance its properties and applications. Fourth, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide can be used as a building block for the synthesis of new organic semiconductors with improved properties. Finally, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide can be tested for its potential applications in drug delivery and imaging.
Méthodes De Synthèse
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide can be synthesized through a simple one-pot reaction between 3-phenylthiophene-2-carboxylic acid and 2,3-dihydrothiophene-1,1-dioxide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-phenylthiophene-2-carboxamide as a white crystalline solid with a high purity.
Propriétés
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-phenylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3S2/c17-15(14-7-4-9-20-14)16(12-5-2-1-3-6-12)13-8-10-21(18,19)11-13/h1-10,13H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVSTSAEUHWSOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)N(C2=CC=CC=C2)C(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-Dioxido-2,3-dihydro-3-thiophenyl)-N-phenyl-2-thiophenecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(6-bromo-1H-indol-1-yl)acetamido]acetic acid](/img/structure/B2489508.png)


![4-chloro-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2489513.png)
![(2-Chlorophenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2489516.png)
![1-(3-chlorophenyl)-3-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)urea](/img/structure/B2489518.png)
![2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B2489520.png)


![N-[3-[(4-Chlorophenyl)methyl]oxan-3-yl]prop-2-enamide](/img/structure/B2489524.png)

![4-[[2-[3-(3-Methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzamide](/img/structure/B2489527.png)
![N-[(4-cinnamyl-1-piperazinyl)carbothioyl]-2,6-difluorobenzamide](/img/structure/B2489528.png)
![8-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2489531.png)